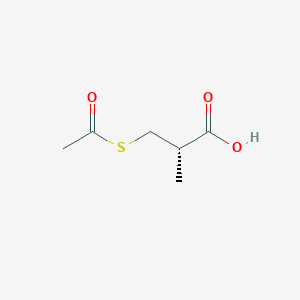

(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid typically involves the acetylation of (S)-3-mercapto-2-methylpropionic acid. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The acetyl group can be substituted with other acyl groups or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acylation reagents like acetic anhydride or alkyl halides are employed.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohols.

Substitution: Various acyl or alkyl derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of (S)-(-)-3-(Acetylthio)-2-methylpropionic acid typically involves the acetylation of (S)-3-mercapto-2-methylpropionic acid using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is conducted under controlled conditions to yield high-purity products suitable for research applications.

Chemistry

- Building Block for Organic Synthesis: This compound serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals. Its reactivity allows for the formation of various derivatives through oxidation, reduction, and substitution reactions.

Biology

- Studying Amino Acid Metabolism: It is utilized in research focused on amino acid metabolism and enzyme mechanisms, providing insights into biochemical pathways.

- Antioxidant Activity: The thiol group in the compound exhibits antioxidant properties by scavenging free radicals, which is crucial for cellular protection against oxidative stress.

Medicine

- Therapeutic Potential: Investigations into its pharmacological properties reveal potential applications in treating conditions such as hypertension and cancer. As a precursor in the synthesis of captopril, it plays a vital role in antihypertensive drug development.

- Enzyme Inhibition: The compound has been studied for its ability to inhibit angiotensin-converting enzyme (ACE), making it relevant in cardiovascular health research.

Industry

- Production of Fine Chemicals: It is employed in manufacturing specialty chemicals due to its unique chemical properties.

Case Studies and Research Findings

-

Cardiovascular Health:

- Studies indicate that this compound exhibits promising ACE inhibitory activity, reinforcing its application as a precursor for antihypertensive medications like captopril. This highlights its relevance in managing high blood pressure and related cardiovascular conditions.

-

Cancer Research:

- Its antioxidant properties suggest potential applications in cancer therapy by protecting against oxidative damage to DNA. However, further research is required to fully elucidate its mechanisms and efficacy.

-

Neuroprotection:

- The compound's ability to mitigate oxidative stress positions it as a candidate for neuroprotective therapies, particularly for neurodegenerative diseases such as Alzheimer’s disease.

Mechanism of Action

The mechanism of action of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound can act as an inhibitor or substrate, modulating the activity of these enzymes and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- (S)-3-Mercapto-2-methylpropionic acid

- (S)-3-(Acetylthio)-2-methylbutanoic acid

- (S)-3-(Acetylthio)-2-methylpentanoic acid

Uniqueness

(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid is unique due to its specific chiral configuration and the presence of both an acetylthio group and a carboxylic acid group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

(S)-(-)-3-(Acetylthio)-2-methylpropionic acid, also known as 3-(acetylthio)-2-methylpropanoic acid, is a sulfur-containing organic compound with significant pharmacological implications. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula: C6H10O3S

- Molar Mass: 162.21 g/mol

- Density: 1.178 g/mL at 20°C

- Melting Point: 5 °C

- Boiling Point: 120-132 °C (1 mmHg)

- Water Solubility: Insoluble

- pKa: 4.22 ± 0.10 (predicted)

These properties indicate that the compound is a liquid at room temperature and has a relatively low solubility in water, which may influence its bioavailability and pharmacokinetics when administered.

This compound exhibits several biological activities primarily through its interaction with various biochemical pathways:

- Antioxidant Activity : The compound's thiol group can scavenge free radicals, contributing to its antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been studied for its role in inhibiting angiotensin-converting enzyme (ACE), which is vital for blood pressure regulation and is a target for antihypertensive drugs like captopril .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Cardiovascular Health : In studies focusing on hypertension, this compound has shown promise as an ACE inhibitor. Its use as a precursor in the synthesis of captopril highlights its relevance in treating high blood pressure and heart failure .

- Cancer Research : Investigations into the compound's antioxidant properties suggest potential applications in cancer therapy by mitigating oxidative damage to DNA and cellular structures . However, further studies are needed to elucidate its efficacy and mechanisms fully.

- Neuroprotection : The antioxidant activity of this compound positions it as a candidate for neuroprotective therapies, particularly in conditions like Alzheimer’s disease where oxidative stress plays a critical role .

Data Table: Summary of Biological Activities

Safety and Handling

This compound is classified under several risk codes due to its corrosive nature:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid?

The synthesis typically involves chiral resolution or stereoselective reactions . A common method is enzymatic resolution of racemic precursors using Pseudomonas fluorescens lipase (Amano P-30), which selectively hydrolyzes the (S)-enantiomer of intermediates like 3-(benzoylthio)-2-methylpropionic acid. The resolved (S)-enantiomer is then activated with oxalyl chloride to form the acyl chloride intermediate, which undergoes further acylation . Alternatively, (R)-2-bromo-3-phenylpropionic acid can react with thioacetic acid and triethylamine at -10–30°C to yield the (S)-configured product .

Key Steps:

- Enzymatic resolution for chiral purity.

- Activation with oxalyl chloride for subsequent coupling.

- Temperature-controlled nucleophilic substitution for stereochemical control.

Q. How is the compound characterized for structural confirmation and purity?

Standard analytical workflows include:

- Chiral HPLC or polarimetry to confirm enantiomeric purity.

- NMR spectroscopy (¹H, ¹³C) for structural elucidation, focusing on the acetylthio (-SAc) and methylpropionic acid groups.

- Mass spectrometry (MS) for molecular weight verification.

- Pharmacopeial methods (e.g., USP/NF) for purity assessment, including titration or impurity profiling via reversed-phase HPLC .

Critical Parameters:

- Retention time matching in HPLC against certified standards.

- Optical rotation values (e.g., [α]D = -13.2° in 3 N NaOH) .

Advanced Research Questions

Q. How can researchers optimize chiral resolution during synthesis to minimize racemization?

Racemization risks arise during acidic/basic conditions or high-temperature steps. Mitigation strategies include:

- Low-temperature enzymatic hydrolysis (e.g., 25°C for Pseudomonas fluorescens lipase) to preserve stereochemistry .

- In situ activation of intermediates (e.g., avoiding isolation of unstable thioester intermediates).

- Kinetic resolution monitoring via real-time chiral HPLC to terminate reactions at optimal conversion (typically 50–60% for enantiomeric excess >99%) .

Data Contradiction Note:

While enzymatic methods are highly selective, chemical synthesis (e.g., thioacetic acid substitution) may yield lower enantiomeric purity, necessitating post-synthesis purification .

Q. What methodologies are used to study its role in amino acid metabolism and receptor interactions?

- Isotopic labeling : Incorporation of ¹³C or ³H into the acetylthio group to track metabolic pathways in cell cultures.

- Receptor binding assays : Competitive inhibition studies using radiolabeled ligands (e.g., for glutamate receptors, given structural similarity to AMPA) .

- Computational modeling : Docking simulations to predict interactions with cysteine-rich enzymatic active sites (e.g., ACE inhibitors) .

Example Protocol:

Incubate the compound with hepatic microsomes to identify metabolites via LC-MS/MS.

Use surface plasmon resonance (SPR) to measure binding affinity to target receptors .

Q. How are impurities like (2S)-3-(acetylthio)-2-methylpropanoic acid detected in pharmaceutical formulations?

In ACE inhibitor synthesis (e.g., captopril), the compound may arise as Impurity K . Detection involves:

- HPLC with UV/electrochemical detection : A C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid, monitoring at 210 nm .

- Derivatization with Ellman’s reagent (DTNB) to quantify free thiol impurities .

Impurity Profile Table

| Impurity | Source | Detection Method | Reference |

|---|---|---|---|

| Impurity K | Thioester hydrolysis | HPLC-UV (210 nm) | |

| Disulfide dimer | Oxidation of -SH group | LC-MS/MS |

Q. Methodological Challenges and Solutions

Q. How do researchers address discrepancies in reaction yields between enzymatic and chemical synthesis?

Yields vary due to enzyme activity (temperature/pH sensitivity) or side reactions (e.g., thioester hydrolysis). Solutions include:

- Enzyme immobilization to enhance reusability and stability.

- Design of experiments (DoE) to optimize substrate concentration, temperature, and catalyst loading .

Case Study:

Enzymatic resolution achieves ~80% yield with >99% ee, while chemical routes may require additional crystallizations to achieve similar purity .

Properties

IUPAC Name |

(2S)-3-acetylsulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVHNRJEYQGRGE-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308058 | |

| Record name | D-β-Acetylthioisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76497-39-7 | |

| Record name | D-β-Acetylthioisobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76497-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-β-Acetylthioisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-(acetylthio)-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.